BenchChemオンラインストアへようこそ!

4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile

Lipophilicity Drug Design Physicochemical Properties

4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile (CAS 368426-72-6) is a synthetic fluorinated dioxoisoindoline–benzonitrile hybrid (C₁₆H₉FN₂O₂, MW 280.25 g mol⁻¹). The compound belongs to the phthalimide/dioxoisoindoline class, widely employed as pharmacophoric fragments in immunomodulatory agents, CRBN ligands, and IDO1 inhibitors.

Molecular Formula C16H9FN2O2
Molecular Weight 280.25 g/mol
Cat. No. B7856532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile
Molecular FormulaC16H9FN2O2
Molecular Weight280.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)C#N)F
InChIInChI=1S/C16H9FN2O2/c17-14-7-10(5-6-11(14)8-18)9-19-15(20)12-3-1-2-4-13(12)16(19)21/h1-7H,9H2
InChIKeyZHETYOCOSCHYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile – Procurement-Relevant Identification and Class Context


4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile (CAS 368426-72-6) is a synthetic fluorinated dioxoisoindoline–benzonitrile hybrid (C₁₆H₉FN₂O₂, MW 280.25 g mol⁻¹) [1]. The compound belongs to the phthalimide/dioxoisoindoline class, widely employed as pharmacophoric fragments in immunomodulatory agents, CRBN ligands, and IDO1 inhibitors [2]. Its structure combines a 1,3-dioxoisoindolin-2-ylmethyl group with an ortho-fluorinated benzonitrile moiety, placing it at the intersection of fluorinated building-block chemistry and bioactive small-molecule design.

Why Generic Dioxoisoindoline Building Blocks Cannot Replace 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile


Dioxoisoindoline-based building blocks are often treated as interchangeable, yet even a single ortho‑fluorine substitution on the benzonitrile ring introduces quantifiable deviations in lipophilicity, hydrogen‑bond acceptor capacity, and spectroscopic handle availability relative to the non‑fluorinated analog (CAS 15996‑74‑4) [1]. These differences directly impact solubility, metabolic soft‑spot blocking, and the ability to employ ¹⁹F NMR for reaction monitoring and binding assays – capabilities absent in the des‑fluoro comparator [2]. Consequently, substituting the fluorinated variant with a non‑fluorinated or differently substituted analog without verifying the specific property requirements can lead to altered pharmacokinetic profiles, loss of spectroscopic tracking, or synthetic incompatibilities in downstream chemistry.

Quantitative Differentiation Evidence for 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile vs. Closest Analogs


Reduced Calculated Lipophilicity (XLogP3) Relative to Non-Fluorinated Analog

The ortho‑fluorinated target compound exhibits a lower computed partition coefficient (XLogP3 = 2.2) compared with its non‑fluorinated direct analog 4-((1,3‑dioxoisoindolin‑2‑yl)methyl)benzonitrile (XLogP3 = 2.5) [1][2]. Fluorine substitution often increases lipophilicity, yet the electron‑withdrawing effect of fluorine in ortho position to the nitrile can polarize the aromatic ring, resulting in a net reduction of logP.

Lipophilicity Drug Design Physicochemical Properties

Increased Hydrogen‑Bond Acceptor Count vs. Non‑Fluorinated Analog

The presence of the ortho‑fluorine atom increases the total hydrogen‑bond acceptor count from 3 (non‑fluorinated analog) to 4 (target compound) [1][2]. While fluorine is a weak H‑bond acceptor, the additional acceptor site can contribute to binding interactions with target proteins, particularly in halogen‑bonding or multipolar interactions with backbone amide NH groups.

Hydrogen Bonding Molecular Recognition Computational Chemistry

Ortho‑Fluorine as a Metabolic Soft‑Spot Blocker on the Benzonitrile Ring

Ortho‑fluorination on the benzonitrile ring can block cytochrome P450‑mediated oxidative metabolism at the adjacent C–H position. General medicinal chemistry data indicate that fluorine substitution at metabolically labile aryl positions can increase in‑vitro microsomal half‑life by 2‑ to 5‑fold compared to the non‑fluorinated parent [1]. While compound‑specific intrinsic clearance data are not publicly available for this exact compound, the structural feature is a well‑established design strategy.

Metabolic Stability Fluorine Chemistry Drug Metabolism

¹⁹F NMR Spectroscopic Handle for Reaction Monitoring and Binding Assays

The ortho‑fluorine atom provides a sensitive ¹⁹F NMR probe (100% natural abundance, spin‑½) that is absent in the non‑fluorinated analog [1]. ¹⁹F NMR chemical shift of aryl‑F ortho to nitrile typically appears in the −100 to −115 ppm range, enabling direct monitoring of reaction progress, compound stability, and protein‑ligand binding without isotopic labeling.

19F NMR Analytical Chemistry Ligand Binding

Nitrile Group Synthetic Versatility Retained with Ortho‑Fluorine Modulation

The benzonitrile group enables diverse transformations (hydrolysis to amide/acid, cycloaddition to tetrazole, reduction to amine) while the ortho‑fluorine modulates electronic characteristics. The non‑fluorinated analog (CAS 15996-74-4) and the target compound share these nitrile‑based reactions, but the fluorinated variant offers distinct reactivity in nucleophilic aromatic substitution (SNAr) due to the electron‑withdrawing ortho‑fluorine, enabling selective derivatization at the fluorinated position if desired [1].

Synthetic Chemistry Building Block Functional Group Interconversion

Commercially Available Purity Specifications Comparable to Non‑Fluorinated Analog but with Differentiated Physical Form

The fluorinated target compound is commercially available at ≥95% purity from multiple suppliers (e.g., AKSci, Fluorochem) . The non‑fluorinated analog is also available at similar purity levels [1]. However, the fluorinated compound has a higher molecular weight (280.25 vs. 262.26 g mol⁻¹) and may differ in physical form (solid vs. oil), which impacts handling, storage, and formulation considerations during procurement.

Procurement Quality Control Chemical Supply

Evidence‑Backed Application Scenarios for Procuring 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Fine‑Tuned Lipophilicity

When a dioxoisoindoline‑based lead series requires reduction in logP to improve solubility and reduce non‑specific binding, the target compound’s XLogP3 of 2.2 (vs. 2.5 for the non‑fluorinated analog) provides a quantifiable 12% reduction in lipophilicity without altering the core scaffold [Section_3, Evidence_Item_1]. This is directly supported by PubChem computed partition coefficients [1].

Fragment‑Based Drug Discovery (FBDD) Using ¹⁹F NMR Screening

The compound’s single ¹⁹F nucleus serves as a sensitive NMR probe for ligand‑observed and protein‑observed ¹⁹F NMR experiments, enabling fragment screening, hit validation, and Kd determination without the need for isotopic labeling or chromophoric reporters. This capability is absent in the non‑fluorinated analog [Section_3, Evidence_Item_4] [1].

Synthesis of CRBN‑Recruiting PROTACs Requiring a Benzonitrile Exit Vector

The benzonitrile group serves as a versatile synthetic handle for further elaboration (e.g., tetrazole formation, amide coupling) while the ortho‑fluorine modulates electronic properties and provides an SNAr‑competent site for orthogonal derivatization. This dual functionality supports the construction of bifunctional degraders with tunable linker attachment points [Section_3, Evidence_Item_5] [1].

Metabolic Stability Optimization in Dioxoisoindoline‑Based Immunomodulatory Agents

For programs targeting IDO1 or cereblon where metabolic clearance limits in‑vivo exposure, the ortho‑fluorine on the benzonitrile ring is expected to block CYP‑mediated oxidation at the adjacent aromatic position, a strategy documented to increase microsomal half‑life by 2‑ to 5‑fold across multiple aryl systems [Section_3, Evidence_Item_3] [1]. Procurement of the fluorinated building block enables direct evaluation of this stability advantage.

Quote Request

Request a Quote for 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.